Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-8-7(2)4-5-12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGHBNRZSHKIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856873 | |
| Record name | Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-79-2 | |
| Record name | Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Nitropyridine Precursors via Hydrogenation
The most widely reported method involves hydrogenation of ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate. Key steps include:
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Catalytic hydrogenation : Pd/C (10%) in ethanol under 2 bar H₂ at 20°C for 3 hours .
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Yield : 81% after purification by silica gel chromatography .
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Mechanism : Nitro-group reduction triggers intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core .
Reaction Conditions Table
| Starting Material | Catalyst | Solvent | Pressure | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate | Pd/C (10%) | Ethanol | 2 bar | 20°C | 3 h | 81% |
Hemetsberger Cyclization with Methyl Substitution
Hemetsberger cyclization constructs the pyrrolopyridine ring using methyl-substituted intermediates:
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Step 1 : Ethyl 4-methyl-2-azaindole-2-carboxylate is synthesized via cyclization of ethoxycarbonyl hydrazones under acidic conditions .
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Step 2 : Methylation at the 4-position using methyl iodide and NaH in DMF .
Key Data
Palladium-Catalyzed Cross-Coupling for Functionalization
Suzuki-Miyaura coupling introduces methyl groups post-cyclization:
Advantages :
Microwave-Assisted Synthesis
Accelerated synthesis using microwave irradiation:
Benefits :
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost Efficiency | Purity (HPLC) |
|---|---|---|---|---|
| Hydrogenation | 75–81% | High | Moderate | ≥98% |
| Hemetsberger Cyclization | 60–75% | Medium | Low | ≥95% |
| Suzuki Coupling | 68–72% | High | High | ≥97% |
| Microwave Synthesis | 78% | Low | High | ≥99% |
Challenges and Optimization Strategies
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Byproduct Formation : Over-reduction during hydrogenation generates 10–15% tetrahydropyridine derivatives . Mitigated by using H₂ pressure ≤2 bar .
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Ester Hydrolysis : Basic conditions may hydrolyze the ethyl ester. Use buffered solutions (pH 6–7) during workup .
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Regioselectivity : Methylation at the 4-position requires steric control; bulkier bases (e.g., LDA) improve selectivity .
Industrial-Scale Production Recommendations
For kilogram-scale synthesis:
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a key reaction for generating bioactive derivatives:
The carboxylic acid derivative serves as a precursor for further modifications, including peptide coupling or salt formation .
Electrophilic Substitution Reactions
The electron-rich pyrrolo[2,3-b]pyridine core facilitates electrophilic substitutions. The methyl group at position 4 may influence regioselectivity:
Nitration typically occurs at position 3 due to the electron-donating effects of the pyrrole nitrogen .
Cross-Coupling Reactions
The core structure participates in Suzuki-Miyaura and Buchwald-Hartwig couplings when halogenated:
These reactions enable the introduction of aryl, alkyl, or amino groups at position 5 .
Reduction and Oxidation
The methyl group at position 4 can undergo oxidation, while the ester is redox-inert under mild conditions:
| Reaction Type | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation (CH₃ → COOH) | KMnO₄, H₂O, 100°C | 4-Carboxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Requires harsh conditions | |
| Reduction (Ester → Alcohol) | LiAlH₄, THF, 0°C | 2-Hydroxymethyl-4-methyl-1H-pyrrolo[2,3-b]pyridine | Rarely reported |
Oxidation of the methyl group is less common due to competing ring degradation.
Protection/Deprotection Strategies
The NH group in the pyrrole ring is often protected to prevent side reactions:
Deprotection is achieved using TBAF (for SEM) or HF (for TBS) .
Table 1: Representative Reactions and Yields
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester Hydrolysis | LiOH, MeOH/H₂O | Carboxylic acid | 85% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 65% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl derivative | 78% |
Table 2: Biological Activity of Derivatives
| Derivative | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | Cell Viability (4T1 cells) | Source |
|---|---|---|---|---|
| 4h (CF₃ at C3) | 7 | 9 | 0.5 µM (IC₅₀) | |
| 3-Nitro analog | 25 | 34 | 2.1 µM (IC₅₀) |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been explored for its potential in drug development due to its structural similarity to biologically active compounds.
Anticancer Activity
Research indicates that derivatives of pyrrolopyridines exhibit promising anticancer properties. A study demonstrated that certain modifications to the pyrrolopyridine structure enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents based on this compound .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. For instance, analogs have shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of various organic compounds.
Synthesis of Heterocycles
This compound is utilized in synthesizing more complex heterocyclic structures through cyclization reactions. Its unique nitrogen-containing ring structure allows for further functionalization and incorporation into larger molecular frameworks .
Catalysis
In catalytic applications, this compound has been used as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity .
Material Science Applications
The compound's unique chemical structure also lends itself to applications in material science.
Polymer Chemistry
Research has indicated that incorporating pyrrolopyridine derivatives into polymer matrices can improve thermal stability and mechanical properties of the resulting materials .
Dyes and Pigments
Due to its chromophoric properties, this compound can be explored as a precursor for synthesizing dyes and pigments with enhanced colorfastness and stability .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The inhibition of FGFR signaling pathways is a key aspect of its therapeutic potential.
Comparison with Similar Compounds
Key Findings
Substituent Effects :
- Electron-Donating Groups (e.g., methyl, methoxy): Improve solubility and synthetic yields (e.g., 85% yield for 5-methoxy analog ).
- Electron-Withdrawing Groups (e.g., bromo, chloro): Enhance reactivity for cross-coupling reactions but may reduce metabolic stability .
Positional Isomerism :
- The 4-methyl substituent in the target compound contrasts with 2-methyl (CAS 1855028-85-1), where steric hindrance near the ester group could influence enzymatic hydrolysis rates .
Core Heterocycle Variations: Replacing the pyrrolo[2,3-b]pyridine core with thieno[2,3-b]pyridine introduces sulfur, altering electronic properties and binding affinities . Dihydrofuro derivatives (e.g., VI030) exhibit reduced aromaticity, impacting interactions with hydrophobic binding pockets .
Synthetic Utility :
- Brominated analogs (e.g., CAS 577711-94-5) serve as intermediates for Suzuki-Miyaura couplings, whereas chlorinated derivatives (e.g., 5-chloro analog ) are precursors for further functionalization.
Biological Activity
Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system with an ethyl ester group and a methyl substitution. The chemical formula is with a CAS number of 1260385-79-2. This unique structure contributes to its diverse biological activity.
The mechanism of action for this compound primarily involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in various cancer cell lines. This mechanism is crucial for its potential application in cancer therapy .
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, this compound has shown promising results against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a standard measure of drug potency.
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 5.0 |
| A549 | 7.5 |
| MDA-MB-231 | 6.0 |
These results suggest that the compound's structural features contribute to its effectiveness in inhibiting cancer cell growth .
Antitubercular Activity
In addition to its anticancer properties, this compound has been investigated for its antitubercular activity. Compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. This highlights the compound's potential as a therapeutic agent against tuberculosis as well .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methyl Substitution : The presence of the methyl group at the 4-position enhances binding affinity to FGFRs.
- Ethyl Ester Group : This functional group contributes to the lipophilicity of the compound, facilitating membrane permeability and bioavailability.
Research indicates that modifications in these positions can significantly alter the biological activity and potency of related compounds, emphasizing the importance of SAR studies in drug development .
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound:
- In Vitro Studies : A study demonstrated that this compound inhibited cell proliferation in HeLa cells with an IC50 value of approximately 5 μM. Further analysis revealed that it induced apoptosis through caspase activation.
- Molecular Docking Studies : Computational studies suggest that this compound interacts favorably with FGFRs at specific binding sites, providing insights into its mechanism of action at the molecular level.
- Toxicity Assessments : Toxicological evaluations indicate that while the compound exhibits promising therapeutic effects, careful consideration must be given to its safety profile in vivo .
Q & A
Q. How can researchers efficiently introduce halogen atoms (e.g., bromine, iodine) into the pyrrolo-pyridine scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
